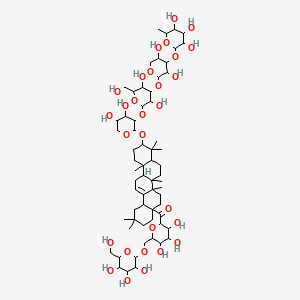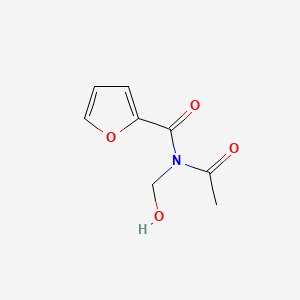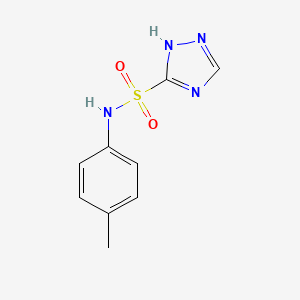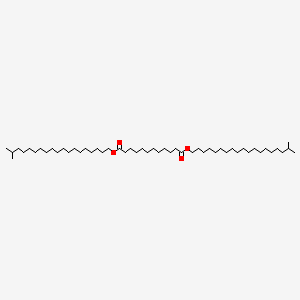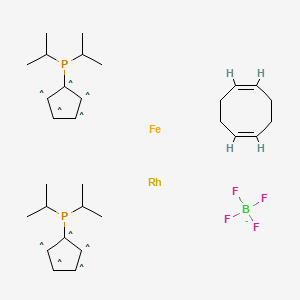
1,1'-Bis(di-i-propylphosphino)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Bis(di-i-propylphosphino)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate is an organometallic compound that features a rhodium center coordinated to a 1,1’-bis(di-i-propylphosphino)ferrocene ligand and a 1,5-cyclooctadiene ligand, with a tetrafluoroborate counterion. This compound is known for its applications in catalysis, particularly in hydrogenation reactions .
Méthodes De Préparation
The synthesis of 1,1’-Bis(di-i-propylphosphino)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate typically involves the reaction of 1,1’-bis(di-i-propylphosphino)ferrocene with a rhodium precursor, such as rhodium(I) chloride, in the presence of 1,5-cyclooctadiene. The reaction is carried out under an inert atmosphere, often using a solvent like dichloromethane or toluene. The resulting complex is then treated with tetrafluoroboric acid to yield the tetrafluoroborate salt .
Analyse Des Réactions Chimiques
1,1’-Bis(di-i-propylphosphino)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate is primarily used as a catalyst in various chemical reactions. Some of the key reactions it undergoes include:
Hydrogenation: This compound is an effective catalyst for the hydrogenation of alkenes and alkynes, converting them into alkanes under mild conditions.
Hydroformylation: It can catalyze the hydroformylation of olefins, leading to the formation of aldehydes.
Cross-coupling reactions: It is also used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include hydrogen gas for hydrogenation, carbon monoxide and hydrogen for hydroformylation, and aryl halides and boronic acids for cross-coupling reactions. The major products formed depend on the specific reaction but typically include alkanes, aldehydes, and biaryl compounds .
Applications De Recherche Scientifique
1,1’-Bis(di-i-propylphosphino)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,1’-Bis(di-i-propylphosphino)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate involves the coordination of the rhodium center to the substrates, facilitating their activation and subsequent transformation. In hydrogenation reactions, the rhodium center binds to hydrogen gas, forming a rhodium-hydride species that transfers hydrogen atoms to the substrate, reducing it to the corresponding alkane . In hydroformylation, the rhodium center coordinates to the olefin and carbon monoxide, leading to the formation of an acyl-rhodium intermediate that undergoes hydrogenation to yield the aldehyde .
Comparaison Avec Des Composés Similaires
1,1’-Bis(di-i-propylphosphino)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate is unique due to its specific ligand environment and the presence of both ferrocene and cyclooctadiene ligands. Similar compounds include:
1,1’-Bis(di-i-propylphosphino)ferrocene palladium dichloride: Used in similar catalytic applications but with a palladium center.
1,1’-Bis(di-i-propylphosphino)ferrocene platinum dichloride: Another related compound with a platinum center, used in catalysis.
1,1’-Bis(di-i-propylphosphino)ferrocene nickel dichloride: Utilized in cross-coupling and other catalytic reactions.
These compounds share similar ligand structures but differ in their metal centers, which can influence their catalytic properties and applications .
Propriétés
InChI |
InChI=1S/2C11H18P.C8H12.BF4.Fe.Rh/c2*1-9(2)12(10(3)4)11-7-5-6-8-11;1-2-4-6-8-7-5-3-1;2-1(3,4)5;;/h2*5-10H,1-4H3;1-2,7-8H,3-6H2;;;/q;;;-1;;/b;;2-1-,8-7-;;; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIPKMKCCUWUIS-ISVFTUMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.C1CC=CCCC=C1.[Fe].[Rh] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CC(P(C(C)C)[C]1[CH][CH][CH][CH]1)C.CC(P(C(C)C)[C]1[CH][CH][CH][CH]1)C.C1/C=C\CC/C=C\C1.[Fe].[Rh] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48BF4FeP2Rh- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704840 |
Source


|
| Record name | PUBCHEM_53485855 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
716.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157772-65-1 |
Source


|
| Record name | PUBCHEM_53485855 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


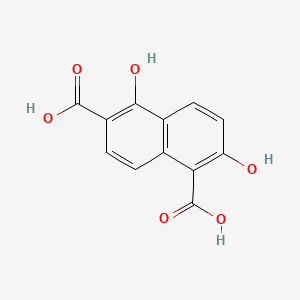
![3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B583006.png)
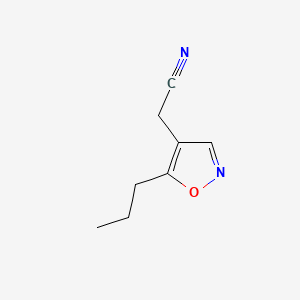
![1H-Naphtho[2,3-D]imidazole-2-carbonitrile](/img/structure/B583013.png)
